3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a chloro group, a methyl group, and a benzoxazole moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, including:
Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with a benzoyl chloride in the presence of a base to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety may interact with biological macromolecules, leading to modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-[2-methyl-5-(1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the additional methyl group on the benzoxazole moiety.
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Contains a benzothiazole moiety instead of benzoxazole.
Uniqueness
The presence of the 6-methyl group on the benzoxazole moiety in 3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide imparts unique steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.
Properties
Molecular Formula |
C22H17ClN2O2 |
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Molecular Weight |
376.8 g/mol |
IUPAC Name |
3-chloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-6-9-18-20(10-13)27-22(25-18)16-8-7-14(2)19(12-16)24-21(26)15-4-3-5-17(23)11-15/h3-12H,1-2H3,(H,24,26) |
InChI Key |
ZCSFIZLHLMCNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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